molecular formula C20H31NaO5 B8087115 依波前列醇(钠)

依波前列醇(钠)

货号 B8087115
分子量: 374.4 g/mol
InChI 键: LMHIPJMTZHDKEW-XBFQACPYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Epoprostenol (sodium) is a useful research compound. Its molecular formula is C20H31NaO5 and its molecular weight is 374.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Epoprostenol (sodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Epoprostenol (sodium) including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

  1. 肺动脉高压(PAH)治疗:依波前列醇钠推荐用于治疗肺动脉高压(PAH)的高危患者。当大剂量使用时,它与长期存活相关,并且由于其半衰期短,作为连续静脉输注给药 (Kopeć 等,2018).

  2. 改进的制剂稳定性:依波前列醇钠的新制剂,例如含有精氨酸和甘露醇赋形剂的依波前列醇钠,显示出改进的热稳定性和延长的保质期。在环境条件下的这种增强稳定性可能会提高患者的便利性 (Lambert 等,2012).

  3. 抗菌特性:依波前列醇钠制剂已证明具有抗菌活性,在较长时间内不支持被测试微生物的生长。此属性进一步增加了药物在临床环境中的安全性 (Bandilla 等,2017).

  4. 不同制剂的比较研究:比较不同制剂的依波前列醇钠的研究发现它们具有生物等效性,具有可比较的药代动力学、药效学、安全性和耐受性特征。这意味着不同的制剂可以互换使用,而不会影响疗效或安全性 (Nicolas 等,2013).

  5. 在微血管外科中的应用:依波前列醇钠已在术中用于预防手术中动脉微血管吻合期间的血小板血栓,表明其在外科环境中减轻血栓风险的潜在用途 (Gateley 等,1996).

  6. 缺乏促肿瘤作用:研究表明依波前列醇钠在肝癌发生中没有促肿瘤作用,这对于其在长期使用中的安全性很重要 (Kawabe 等,2001).

  7. 血液透析中肝素的替代品:依波前列醇钠已被研究为慢性血液透析中肝素的替代品,表明它对此应用是安全有效的 (Caruana 等,1991).

属性

IUPAC Name

sodium;(5Z)-5-[(3aR,4R,5R,6aR)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5.Na/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22;/h8,10-11,14,16-19,21-22H,2-7,9,12-13H2,1H3,(H,23,24);/q;+1/p-1/b11-10+,15-8-;/t14-,16+,17+,18+,19+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHIPJMTZHDKEW-XBFQACPYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)[O-])O2)O)O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]2[C@@H]1C/C(=C/CCCC(=O)[O-])/O2)O)O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NaO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61849-14-7
Record name Sodium (5Z,13E,15S)-6,9α-epoxy-11α,15-dihydroxyprosta-5,13-dien-1-oate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.503
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epoprostenol (sodium)
Reactant of Route 2
Reactant of Route 2
Epoprostenol (sodium)
Reactant of Route 3
Epoprostenol (sodium)
Reactant of Route 4
Epoprostenol (sodium)
Reactant of Route 5
Epoprostenol (sodium)
Reactant of Route 6
Epoprostenol (sodium)

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。